6-Bromoquinazoline-2,4(1H,3H)-dione
Overview
Description
6-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are valuable intermediates in organic synthesis
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with anti-cancer , anti-inflammatory , anti-bacterial , analgesic , anti-virus , and many other therapeutic activities . The specific targets can vary depending on the functional groups attached to the quinazoline moiety .
Mode of Action
It is known that quinazoline derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes . The bromine atom in the 6-Bromoquinazoline-2,4(1H,3H)-dione could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
Given the diverse biological activities of quinazoline derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to cell division, inflammation, bacterial growth, pain sensation, viral replication, and more .
Pharmacokinetics
The presence of the bromine atom could potentially influence these properties, as halogens are known to affect the lipophilicity of compounds, which in turn can influence absorption and distribution .
Result of Action
Based on the known biological activities of quinazoline derivatives, it can be inferred that the compound could potentially induce changes in cell division, inflammation, bacterial growth, pain sensation, viral replication, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
6-Bromoquinazoline-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways and cellular processes. Additionally, this compound can bind to DNA, potentially interfering with DNA replication and transcription .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt signaling pathways and cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of this compound can influence its efficacy and toxicity, as well as its interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular localization of this compound is essential for its role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione typically involves the following steps:
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Amidation and Cyclization: : The most common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. Subsequent treatment with ammonia solution yields quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of phase-transfer catalysis and microwave-assisted reactions to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Electrophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the quinazoline ring and introduce new functional groups.
Cycloaddition Reactions: The quinazoline ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities and improved chemical properties .
Scientific Research Applications
6-Bromoquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the bromine atom at the 6th position, resulting in different reactivity and biological activities.
6-Chloroquinazoline-2,4(1H,3H)-dione: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Fluoroquinazoline-2,4(1H,3H)-dione:
Uniqueness
The presence of the bromine atom at the 6th position in 6-Bromoquinazoline-2,4(1H,3H)-dione imparts distinct reactivity and biological activities compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
Properties
IUPAC Name |
6-bromo-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDVFUAHGLJVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347078 | |
Record name | 6-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88145-89-5 | |
Record name | 6-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,4(1H,3H)-quinazolinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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